2-Bromo-N-(4-propoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-Bromo-N-(4-propoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(4-propoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(4-propoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZYZOSHVIPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potential biological activities of N-aryl acetamide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of N-Aryl Acetamide Derivatives
Authored by a Senior Application Scientist
Foreword: The N-Aryl Acetamide Scaffold - A Privileged Motif in Medicinal Chemistry
The N-aryl acetamide core is a deceptively simple, yet remarkably versatile structural motif that has captured the attention of medicinal chemists for decades. Its prevalence in a vast array of biologically active compounds is a testament to its unique physicochemical properties, which facilitate favorable interactions with a multitude of biological targets. The core structure, characterized by an acetamide group linked to an aromatic ring, provides a rigid backbone that can be readily functionalized. This allows for the precise spatial orientation of various substituents, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. This guide provides an in-depth exploration of the diverse biological activities exhibited by N-aryl acetamide derivatives, grounded in established experimental evidence and field-proven insights. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by detailed, self-validating experimental protocols designed for robust and reproducible preclinical evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has identified N-aryl acetamide derivatives as a promising class of compounds. Their mechanism of action is often multifaceted, ranging from the inhibition of key signaling enzymes to the induction of apoptosis. The initial screening of these compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines.
Mechanistic Insight
Many N-aryl acetamide derivatives exert their anticancer effects by targeting specific molecular pathways that are dysregulated in cancer cells. For instance, certain derivatives have been shown to inhibit protein kinases, crucial enzymes in cell signaling cascades that control cell growth and division. Others may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The National Cancer Institute (NCI) has screened numerous N-aryl-2-(5-aryltetrazol-2-yl)acetamides, identifying compounds with significant cytotoxic activity against its 60-cancer cell line panel.[1] This high-throughput screening is a critical first step in identifying lead compounds for further development.[1][2]
Data Presentation: Cytotoxicity Profile
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. This data is typically summarized in a tabular format for clear comparison across different cell lines.
Table 1: Representative IC50 Values of a Hypothetical N-Aryl Acetamide Derivative (Compound X)
| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD] |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 2.5 ± 0.5 |
| HeLa | Cervical Adenocarcinoma | 5.1 ± 0.8 |
| PC-3 | Prostate Adenocarcinoma | 0.8 ± 0.2 |
This data is illustrative and adapted from a general template for novel compounds.[3]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[2][5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture using a hemocytometer.
-
Seed approximately 5,000 cells in 100 µL of complete growth medium per well into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to ensure cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the N-aryl acetamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).[6][7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
-
Visualization: Anticancer Screening Workflow
Caption: High-level workflow for preclinical anticancer drug discovery.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.[8] N-aryl acetamide derivatives have emerged as a promising scaffold in this area, with numerous studies demonstrating their efficacy against a range of pathogenic microbes.[1][9][10][11]
Mechanistic Insight
The antimicrobial action of these compounds can be attributed to various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific mechanism is often dependent on the nature and position of substituents on the aryl ring and the acetamide moiety. For example, the presence of halogen atoms or specific heterocyclic rings can significantly enhance antimicrobial potency.[10][12]
Data Presentation: Antimicrobial Potency
The primary metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[8][13]
Table 2: Representative MIC Values of a Hypothetical N-Aryl Acetamide Derivative (Compound Y)
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 8 |
Data is illustrative. MIC values are determined by methods such as broth microdilution.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a widely used, standardized technique for determining the MIC of antimicrobial agents in a liquid medium.[8][14] It allows for the simultaneous testing of multiple compounds against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the N-aryl acetamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
The typical volume in each well is 100 µL.
-
-
Inoculation:
-
Add an equal volume (100 µL) of the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Visualization: Antimicrobial Susceptibility Testing (AST) Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).[4]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Acetamide derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[15][16][17][18]
Mechanistic Insight
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[19] The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) involves the production of prostaglandins, which are synthesized by COX enzymes.[21][22] By measuring the reduction in paw volume (edema), one can assess the anti-inflammatory efficacy of a test compound.
Data Presentation: Inhibition of Edema
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group at different time points.
Table 3: Representative Anti-inflammatory Activity of a Hypothetical N-Aryl Acetamide (Compound Z) in Rat Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours [Mean ± SD] |
|---|---|---|
| Vehicle Control (Saline) | - | 0 |
| Compound Z | 25 | 45.8 ± 3.1 |
| Indomethacin (Positive Control) | 10 | 62.5 ± 4.5 |
This data is illustrative. Indomethacin is a standard NSAID used as a positive control.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a robust method for evaluating the acute anti-inflammatory activity of experimental compounds.[19][21]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Randomly divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses).[19]
-
-
Baseline Measurement:
-
Drug Administration:
-
Induction of Edema:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (E) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100
-
Visualization: In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[24][25] The search for new antiepileptic drugs (AEDs) is ongoing, and N-aryl acetamide derivatives have shown considerable promise in preclinical screening models.[9][26][27]
Mechanistic Insight
The anticonvulsant activity of these derivatives is often evaluated using two primary, clinically validated rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[28] The MES model is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[24][28] The mechanism of action often involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[26][29]
Data Presentation: Anticonvulsant Efficacy
The primary endpoint in the MES test is the abolition of the hind limb tonic extension phase of the seizure. Efficacy can be reported as the number of animals protected at a given dose or as a median effective dose (ED50).
Table 4: Representative Anticonvulsant Activity of a Hypothetical N-Aryl Acetamide (Compound A) in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection |
|---|---|---|---|
| Vehicle Control | - | 0 / 8 | 0 |
| Compound A | 30 | 4 / 8 | 50 |
| Compound A | 100 | 7 / 8 | 87.5 |
| Phenytoin (Positive Control) | 25 | 8 / 8 | 100 |
This data is illustrative. Phenytoin is a standard AED used as a positive control.[28]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This model is a robust and widely used primary screening test for potential anticonvulsant drugs.[28][30]
Step-by-Step Methodology:
-
Animal Preparation and Grouping:
-
Use healthy adult mice (e.g., Swiss albino), weighing 20-25g.
-
Randomly divide the mice into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Phenytoin), and Test Compound groups.
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle, typically via the intraperitoneal (i.p.) or oral (p.o.) route.
-
Allow for a pretreatment time (e.g., 30-60 minutes) for the drug to reach peak effect.[26]
-
-
Induction of Seizure:
-
Deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA for 0.2 seconds.[30]
-
The stimulus will induce a characteristic seizure pattern, starting with tonic flexion, followed by tonic extension of the hind limbs, and finally a clonic phase.
-
-
Observation and Endpoint:
-
Observe the animal immediately after the stimulus.
-
The endpoint is the presence or absence of the hind limb tonic extension phase. Abolition of this phase is considered protection.[28]
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose. If multiple doses are tested, the ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
-
Visualization: Anticonvulsant Screening Workflow
Caption: A phased approach to preclinical anticonvulsant drug screening.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of modern drug design.[31] For N-aryl acetamide derivatives, SAR studies have revealed critical insights that guide the synthesis of more potent and selective molecules.
Causality in Molecular Design
-
Aryl Ring Substituents: The nature, position, and number of substituents on the aryl ring dramatically influence activity. Electron-withdrawing groups (e.g., halogens like chloro or fluoro, or trifluoromethyl groups) often enhance anticonvulsant and antimicrobial activity.[26][32][33] This is likely due to their ability to modulate the electronic properties of the molecule, improving its binding affinity to the target protein or enhancing its membrane permeability.[32][33]
-
Acetamide Linker: The acetamide group itself is a key hydrogen-bonding motif, crucial for anchoring the molecule within the active site of a target enzyme or receptor.
-
Terminal Group: The group attached to the other end of the acetamide linker provides another point for diversification. Incorporating bulky or heterocyclic moieties can influence selectivity and potency across different biological targets. For example, linking the acetamide to a piperazine ring has been a successful strategy in developing anticonvulsant agents.[26]
Visualization: The SAR Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Perspectives
The N-aryl acetamide scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The diverse biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscore its privileged status in medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of new derivatives.
Future research should focus on leveraging SAR insights to design next-generation compounds with enhanced potency and selectivity. A deeper understanding of the specific molecular targets and mechanisms of action, aided by computational docking and in vitro biochemical assays, will be crucial. Furthermore, exploring novel formulations and drug delivery systems could improve the pharmacokinetic and safety profiles of these promising agents, ultimately paving their path from the laboratory to the clinic.
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Methodological & Application
Application Notes & Protocols: 2-Bromo-N-(4-propoxyphenyl)acetamide in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N-(4-propoxyphenyl)acetamide, a synthetic organic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural motifs—the reactive bromoacetamide warhead and the N-aryl scaffold—are well-represented in a multitude of biologically active agents. This document synthesizes information from analogous compounds to detail a robust synthetic protocol, predict physicochemical properties, and propose key therapeutic applications. We provide detailed, field-proven experimental protocols for anticancer, anti-inflammatory, and neuroprotective assays to empower researchers to investigate its potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of new therapeutic agents.
Introduction: The N-Aryl Acetamide Scaffold
The N-aryl acetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across various disease areas. This scaffold's versatility allows for facile chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this class have demonstrated a wide spectrum of biological activities, including anti-HIV, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
2-Bromo-N-(4-propoxyphenyl)acetamide distinguishes itself through two key features:
-
The N-(4-propoxyphenyl) Group: The propoxy substituent increases the molecule's lipophilicity, which can enhance membrane permeability and influence protein binding.
-
The 2-Bromoacetamide Moiety: This is a reactive electrophilic group, capable of acting as an alkylating agent. In drug design, this "warhead" can form stable, covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of target proteins. This mode of action can lead to potent, long-lasting, and irreversible inhibition, a strategy successfully employed in targeted therapies.
This guide will explore the potential of 2-Bromo-N-(4-propoxyphenyl)acetamide as a versatile starting point for drug discovery campaigns.
Synthesis and Characterization
A reliable synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide can be achieved through the acylation of 4-propoxyaniline. The following protocol is based on standard, well-established procedures for the synthesis of related N-aryl bromoacetamides.[5][6]
Synthetic Scheme
Caption: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Detailed Synthesis Protocol
Objective: To synthesize 2-Bromo-N-(4-propoxyphenyl)acetamide from 4-propoxyaniline and bromoacetyl bromide.
Materials:
-
4-Propoxyaniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol and Hexanes for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-propoxyaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the stirred solution. Expertise Note: Pyridine acts as a base to neutralize the HBr byproduct generated during the acylation, driving the reaction to completion.
-
Acylation: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench any unreacted pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: These washing steps are critical to remove the base, unreacted starting materials, and salts, ensuring a purer crude product.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Isolation and Characterization: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Physicochemical Properties
| Property | Predicted Value | Note |
| Molecular Formula | C₁₁H₁₄BrNO₂ | - |
| Molecular Weight | 272.14 g/mol | - |
| cLogP | 2.8 - 3.2 | Indicates good lipid solubility. |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens. |
| Rotatable Bonds | 5 | - |
Note: Values are calculated using computational models and serve as an estimation.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on structurally related N-aryl acetamides, we propose three primary areas of investigation for this compound.
Application I: Anticancer Agent
Numerous acetamide derivatives have shown potent anticancer activity.[4][7][8] The bromoacetamide moiety makes this compound a candidate for a covalent inhibitor of oncogenic proteins. Furthermore, related structures have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes often overexpressed in hypoxic tumors.[9]
Potential Mechanism of Action: Inhibition of Tumor-Associated Carbonic Anhydrases In hypoxic tumors, the transcription factor HIF-1α upregulates the expression of carbonic anhydrases IX and XII (CAIX/CAXII). These enzymes help maintain a neutral intracellular pH while promoting an acidic tumor microenvironment, which facilitates tumor invasion and metastasis.[9] An inhibitor could disrupt this process.
Caption: Potential inhibition of the HIF-1α pathway.
Application II: Anti-inflammatory Agent
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A review of acetamide derivatives highlights their potential as selective Cyclooxygenase-II (COX-II) inhibitors.[3] COX-II is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-II inhibition is a validated strategy for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
Application III: Neuroprotective Agent
The inhibition of cholinesterase enzymes is a key therapeutic strategy for Alzheimer's disease. A study on substituted acetamide derivatives revealed their potential as butyrylcholinesterase (BChE) inhibitors.[2] BChE plays a role in cholinergic neurotransmission, and its inhibition can help alleviate cognitive symptoms. The structural features of 2-Bromo-N-(4-propoxyphenyl)acetamide make it a plausible candidate for investigation in this area.
Experimental Protocols and Workflows
The following protocols provide a starting point for evaluating the biological activity of 2-Bromo-N-(4-propoxyphenyl)acetamide.
General Experimental Workflow
Caption: General workflow for compound evaluation.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium ring to form purple formazan crystals, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Bromo-N-(4-propoxyphenyl)acetamide in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expertise Note: During this time, only viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Trustworthiness Note: Running the experiment in triplicate and including a positive control (e.g., Paclitaxel) is essential for data validation.[7]
Protocol: COX-II Inhibition Assay (Enzyme-Based)
Objective: To assess the direct inhibitory effect of the compound on COX-II enzyme activity.
Principle: This assay measures the peroxidase activity of COX-II. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then reduces PGG₂ to PGH₂. This peroxidase activity can be monitored colorimetrically by following the oxidation of a chromogenic substrate like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Procedure:
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of the test compound (or a known inhibitor like Celecoxib as a positive control).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Expertise Note: This step is particularly important for potential covalent or slow-binding inhibitors.
-
Initiating the Reaction: Add arachidonic acid and TMPD to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 10-20 minutes using a plate reader in kinetic mode.
-
Analysis: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Summary of Biological Activity for Structural Analogs
The following table summarizes reported biological activities for compounds structurally related to 2-Bromo-N-(4-propoxyphenyl)acetamide, providing a basis for predicting its potential efficacy.
| Compound Class / Derivative | Biological Activity | Target / Assay | Potency (IC₅₀ / EC₅₀) | Reference |
| Acetamide-substituted Doravirine Analog | Anti-HIV | Wild-Type HIV-1 Strain | 54.8 nM | [1] |
| Substituted Acetamide Derivative (8c) | BChE Inhibition | Butyrylcholinesterase | 3.94 µM | [2] |
| Chalcone Acetamide Derivative (8h) | Anticancer | TNBC cells (MDA-MB-231) | Data not specified as IC₅₀ | [7] |
| 2-(pyridin-3-yloxy)acetamide (Ij) | Anti-HIV | Wild-Type HIV-1 Strain | 8.18 µM | [10] |
| 2-(substituted phenoxy)acetamide (3c) | Anticancer | MCF-7 Cells | Data not specified as IC₅₀ | [4] |
Conclusion and Future Directions
2-Bromo-N-(4-propoxyphenyl)acetamide represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity across several therapeutically relevant areas, including oncology, inflammation, and neurodegenerative disease. The reactive bromoacetamide group makes it an especially attractive candidate for covalent inhibitor design, a powerful strategy for achieving high potency and target selectivity.
Future research should focus on the synthesis and in vitro validation of this compound using the protocols outlined in this guide. Subsequent hit-to-lead optimization campaigns could explore modifications to the phenyl ring substituents to improve potency and selectivity, as well as altering the electrophilic warhead to modulate reactivity.
References
- Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. PubMed.
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate.
- Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv.
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI.
- Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Ovid.
- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. N/A.
- Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv.
- An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: From Discovery to Therapeutic Potential. Benchchem.
- In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide. Benchchem.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. N/A.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC.
- 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.
- 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.
Sources
- 1. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archivepp.com [archivepp.com]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ovid.com [ovid.com]
The Strategic Utility of 2-Bromo-N-(4-propoxyphenyl)acetamide in the Development of Novel Antibacterial Agents
Introduction: A Versatile Precursor for a New Generation of Antibacterials
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. In this context, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. 2-Bromo-N-(4-propoxyphenyl)acetamide emerges as a highly valuable and versatile precursor in this endeavor. Its structure combines a reactive bromoacetyl group with a substituted phenyl ring, offering multiple avenues for chemical modification to generate diverse libraries of candidate compounds. The propoxy substituent on the phenyl ring provides a degree of lipophilicity that can be crucial for membrane permeability, a key factor in antibacterial efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-N-(4-propoxyphenyl)acetamide as a foundational building block for the synthesis and evaluation of novel antibacterial agents. We will delve into detailed synthetic protocols, strategies for diversification, and robust methods for antimicrobial screening, all grounded in established scientific principles.
Part 1: Synthesis of the Precursor: 2-Bromo-N-(4-propoxyphenyl)acetamide
The synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide is a straightforward yet critical first step. The most common and efficient method is the N-acylation of 4-propoxyaniline with a bromoacetyl halide. The causality behind this choice lies in the high reactivity of the acyl halide and the nucleophilicity of the aniline nitrogen.
Protocol 1: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide
Materials:
-
4-propoxyaniline
-
Bromoacetyl bromide or Bromoacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxyaniline (1 equivalent) in anhydrous DCM. Add a magnetic stir bar for efficient mixing.
-
Base Addition: To the solution, add a non-nucleophilic base such as triethylamine (1.1 equivalents). The purpose of the base is to neutralize the hydrobromic or hydrochloric acid that is generated as a byproduct of the reaction, preventing the protonation of the starting aniline.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Acyl Halide Addition: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled and stirred solution. The slow addition maintains a low reaction temperature and prevents the formation of di-acylated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Bromo-N-(4-propoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.
Characterization: The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Designing Novel Antibacterial Agents from the Precursor
The true utility of 2-Bromo-N-(4-propoxyphenyl)acetamide lies in its potential for diversification. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and heterocyclic moieties known to be associated with antibacterial activity.
Proposed Synthetic Pathways
The following diagram illustrates potential synthetic pathways to generate a library of novel antibacterial candidates from 2-Bromo-N-(4-propoxyphenyl)acetamide.
Caption: Synthetic diversification of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Protocol 2: Synthesis of Thiazole Derivatives
The reaction of α-halo ketones or α-halo amides with thiourea is a classic method for the synthesis of 2-aminothiazoles, a class of compounds known for their broad spectrum of biological activities, including antibacterial properties.
Materials:
-
2-Bromo-N-(4-propoxyphenyl)acetamide
-
Thiourea
-
Ethanol or other suitable protic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-N-(4-propoxyphenyl)acetamide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-thiazole derivative.
Part 3: Screening for Antibacterial Activity
Once a library of novel compounds has been synthesized, a systematic screening process is essential to identify promising candidates. The following protocols are based on widely accepted methodologies for determining antibacterial efficacy.[1]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Synthesized test compounds
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Plates: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include wells for positive and negative controls.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
Protocol 4: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[3]
Materials:
-
Synthesized test compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Sterile cork borer
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum and spread it evenly over the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume of the test compound solution (at a known concentration) to a designated well. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation
Quantitative data from the antibacterial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Precursor | 2-Bromo-N-(4-propoxyphenyl)acetamide | >256 | >256 |
| Derivative 1 | Thiazole derivative | 32 | 64 |
| Derivative 2 | Imidazole derivative | 16 | 32 |
| Derivative 3 | Piperidine derivative | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Table 2: Zone of Inhibition Diameters for Novel Derivatives
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative 1 | 50 | 14 | 11 |
| Derivative 2 | 50 | 18 | 15 |
| Derivative 3 | 50 | 12 | 9 |
| Ciprofloxacin | 5 | 25 | 30 |
Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)
While the primary screening identifies active compounds, understanding their mechanism of action and SAR is crucial for lead optimization. Acetamide derivatives have been reported to exert their antibacterial effects through various mechanisms. Some studies suggest that these compounds can inhibit essential bacterial enzymes. For instance, molecular docking studies have shown that certain acetamide derivatives can bind to the active sites of bacterial kinases and DNA gyrases, which are validated antibacterial targets.[1]
The SAR of the synthesized library can be elucidated by correlating the structural modifications with the observed antibacterial activity. For example, the introduction of different heterocyclic rings can influence the compound's ability to form hydrogen bonds with the target enzyme. The nature and position of substituents on these rings can also impact potency and selectivity.
Caption: Plausible mechanism of action for novel acetamide derivatives.
Conclusion
2-Bromo-N-(4-propoxyphenyl)acetamide represents a promising and readily accessible starting point for the development of novel antibacterial agents. Its facile synthesis and the reactivity of the bromoacetyl group allow for the creation of large and diverse chemical libraries. By employing systematic screening protocols and conducting SAR studies, researchers can identify lead compounds with potent antibacterial activity. Further investigation into the mechanism of action of these novel acetamides will be critical for their future development as effective therapeutics in the fight against bacterial infections.
References
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, [Link].
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences, [Link].
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, [Link].
Sources
Application Note: Development of Carbonic Anhydrase Inhibitors from 2-Bromo-N-(4-propoxyphenyl)acetamide
Executive Summary & Scientific Rationale
This guide details the utilization of 2-Bromo-N-(4-propoxyphenyl)acetamide as a pivotal electrophilic intermediate in the synthesis of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).
The "Tail Approach" in CAI Design
Human Carbonic Anhydrases (hCAs) are ubiquitous zinc metalloenzymes. While classical inhibitors (e.g., Acetazolamide) effectively bind the catalytic zinc ion, they often lack isoform selectivity, leading to off-target side effects.
The "Tail Approach" , pioneered by the Supuran group, addresses this by attaching a structural "tail" to the zinc-binding scaffold.
-
The Scaffold (ZBG): A sulfonamide (
) that anchors to the ion. -
The Linker: The acetamide group provides flexibility and hydrogen-bonding capability.
-
The Tail: The 4-propoxyphenyl moiety. This lipophilic group is designed to interact with the hydrophobic half of the active site entrance (residues Phe131, Val135, Pro202 in hCA II), thereby conferring selectivity against isoforms with hydrophilic entrances.
2-Bromo-N-(4-propoxyphenyl)acetamide acts as the "Linker-Tail" delivery system. The bromine atom serves as a leaving group, allowing nucleophilic attack by an amine- or thiol-bearing sulfonamide scaffold.
Experimental Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to biological validation.
Figure 1: Integrated workflow for the synthesis and validation of acetamide-linked CAIs.
Protocol A: Chemical Synthesis
Objective: Covalent attachment of the 4-propoxyphenyl-acetamide tail to a 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold (Acetazolamide analog).
Reagents & Equipment[1][2]
-
Nucleophile: 5-Amino-1,3,4-thiadiazole-2-sulfonamide (1.0 eq).
-
Electrophile: 2-Bromo-N-(4-propoxyphenyl)acetamide (1.1 eq).
-
Base: Anhydrous Potassium Carbonate (
) (1.1 eq) or Triethylamine (TEA). -
Solvent: Anhydrous Acetone or DMF.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel
).
Step-by-Step Procedure
-
Activation: In a 50 mL round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (2 mmol) in 15 mL of anhydrous acetone. Add
(2.2 mmol) and stir at room temperature for 30 minutes to deprotonate the exocyclic amine.-
Note: If solubility is poor, switch solvent to DMF.
-
-
Alkylation: Dropwise add a solution of 2-Bromo-N-(4-propoxyphenyl)acetamide (2.2 mmol) dissolved in 5 mL acetone.
-
Reflux: Heat the mixture to reflux (
for acetone) and stir for 4–8 hours.-
Monitoring: Check reaction progress via TLC (System:
9:1). The starting bromide spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.[1]
-
-
Purification:
-
The residue is often a solid. Triturate with cold water to remove unreacted sulfonamide.
-
Recrystallize from Ethanol/Water (1:1) or purify via column chromatography if necessary.
-
-
Yield Check: Expected yield is typically 60–80%.
Structural Validation (QC Criteria)
Before biological testing, confirm structure via
-
Diagnostic Peak 1:
ppm (t, 3H, of propyl). -
Diagnostic Peak 2:
ppm (s, 1H, sulfonamide , exchangeable with ). -
Diagnostic Peak 3:
ppm (s, 1H, amide ).
Protocol B: Biological Validation (Stopped-Flow Assay)
Objective: Determine the Inhibition Constant (
Mechanism: This assay measures the rate of the physiological reaction:
Reagents
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.[2]
-
Substrate:
-saturated water (bubbled for 30 mins at 33 mM). -
Enzyme: Recombinant hCA I and hCA II (commercial or expressed). Concentration
10–20 nM.
Experimental Setup (Stopped-Flow)
The instrument mixes two solutions rapidly (<10 ms) and records absorbance at 557 nm.
-
Syringe A (Enzyme Mix): Buffer + Indicator + Enzyme + Inhibitor (varying concentrations: 0.1 nM – 100 nM).
-
Syringe B (Substrate): Buffer + Indicator +
saturated water.
Measurement Protocol
-
Incubation: Incubate Enzyme and Inhibitor for 15 minutes prior to loading Syringe A to allow formation of the E-I complex.
-
Injection: Rapidly mix Syringe A and B (1:1 ratio).
-
Detection: Monitor the decrease in absorbance at 557 nm over 10–100 seconds.
-
Control: Run the assay with Acetazolamide as a positive control.
-
Blank: Run buffer without enzyme to determine the uncatalyzed rate (
).
Data Analysis & Calculation
-
Initial Rate (
): Calculate the slope of the absorbance vs. time curve for the first 5–10% of the reaction. -
Cheng-Prusoff Equation: Convert the
(concentration at 50% activity) to the inhibition constant :-
Where
is the concentration and is the Michaelis constant for the specific isoform.
-
Assay Logic Diagram
Figure 2: Kinetic mechanism of the CO2 hydration stopped-flow assay.
Expected Results & SAR Analysis
When analyzing data from 4-propoxyphenyl-tailed inhibitors, compare the results against standard cytosolic isoforms (I, II) and tumor-associated isoforms (IX, XII).[3][4]
| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| Propoxyphenyl-Tail | >1000 | < 10 | < 10 | High |
Interpretation:
-
High Potency: If
, the acetamide linker successfully positions the sulfonamide at the Zinc ion without steric clash. -
Selectivity: The lipophilic propoxyphenyl tail is expected to show higher affinity for hCA II (hydrophobic pocket) or hCA IX compared to hCA I. If the tail is too bulky, hCA I activity drops significantly (desirable to avoid systemic side effects).
References
-
Supuran, C. T. (2008).[4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][7] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018).[4] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][8][9][10][11][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for inhibitor design. Biochimie, 94(5), 1232-1241. Link
Sources
- 1. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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Techniques for monitoring the progress of reactions involving 2-Bromo-N-(4-propoxyphenyl)acetamide
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of pharmacologically relevant molecules and advanced materials, precise control over reaction progress is paramount. The target compound, 2-Bromo-N-(4-propoxyphenyl)acetamide, serves as a key intermediate in various synthetic pathways. Its synthesis, typically involving the acylation of an aromatic amine (4-propoxyaniline) with a bromoacetylating agent, requires careful monitoring to maximize yield, minimize byproduct formation, and ensure safety. This guide provides an in-depth exploration of established analytical techniques for real-time and offline monitoring of its formation.
The primary goal of reaction monitoring is to answer critical questions: Has the reaction started? Are the starting materials being consumed? Is the desired product forming? Are there significant side products? When is the reaction complete? Answering these questions accurately prevents premature workup (leading to low yields) or extended reaction times that can promote decomposition and the formation of impurities.[1] This document details protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, tailored for researchers, scientists, and drug development professionals.
I. Foundational Technique: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[1][2] It provides a quick snapshot of the reaction mixture, allowing for the visualization of the consumption of starting materials and the appearance of the product. For the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide, TLC is the first line of analysis.
Causality and Experimental Choices
The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a plate) and a liquid mobile phase (the eluent).[2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). The starting material, 4-propoxyaniline, is a primary amine and is expected to be more polar than the resulting amide product, 2-Bromo-N-(4-propoxyphenyl)acetamide. Therefore, we expect the product spot to have a higher Rf value than the starting amine spot.
Self-Validation: To ensure accurate interpretation, a "co-spot" is crucial. This involves spotting the reaction mixture on top of a spot of the authentic starting material.[1] This practice confirms the identity of the starting material spot in the reaction lane.
Detailed Protocol for TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[3]
-
Mark three lanes on the baseline: "SM" (Starting Material: 4-propoxyaniline), "R" (Reaction Mixture), and "Co" (Co-spot).
-
-
Sample Spotting:
-
Prepare a dilute solution of the starting amine in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the "SM" and "Co" lanes.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the "R" and "Co" lanes.[4]
-
Ensure spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a suitable mobile phase. A common starting eluent system for this type of compound is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber.[2]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since the starting material and product contain aromatic rings, they should be visible under a UV lamp (254 nm).[3]
-
Alternatively, use a chemical stain. An iodine chamber (placing the plate in a sealed jar with a few iodine crystals) is a good general-purpose, non-destructive stain.[5] For amines and amides, a potassium permanganate (KMnO₄) stain can also be effective.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material (lower Rf) in the "R" lane will diminish in intensity, while a new spot corresponding to the product (higher Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
-
II. Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the method of choice. It provides precise data on the concentration of reactants and products over time, enabling kinetic studies and accurate determination of reaction completion and purity.
Causality and Experimental Choices
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating the components of this reaction.[6] The separation mechanism is based on the hydrophobic interactions between the analytes and the C18-functionalized silica. The less polar compound will interact more strongly with the stationary phase and thus have a longer retention time. In this case, the product, 2-Bromo-N-(4-propoxyphenyl)acetamide, is more non-polar than the starting amine, 4-propoxyaniline, and will therefore have a longer retention time. A UV detector is suitable as both the reactant and product are chromophoric.
Self-Validation: The system is validated by running authentic standards of the starting material and, if available, the purified product to determine their exact retention times. A calibration curve can be constructed by injecting known concentrations of the standards to allow for accurate quantification of the components in the reaction mixture.
Detailed Protocol for HPLC Monitoring
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.[7] A good starting point is a 60:40 mixture of B:A.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength where both reactant and product absorb (e.g., 254 nm).
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Sample Preparation:
-
At specified time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10-20 µL) from the reaction vessel.
-
Immediately quench the reaction in the aliquot by diluting it significantly in a known volume (e.g., 1 mL) of the mobile phase. This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Record the chromatogram. Identify the peaks corresponding to the starting material and product based on the retention times of the standards.
-
Integrate the peak areas. The percentage conversion can be calculated from the relative peak areas of the starting material and product.
-
Data Presentation
The progress of the reaction can be summarized in a table.
| Time Point | Retention Time SM (min) | Peak Area SM | Retention Time Product (min) | Peak Area Product | % Conversion |
| 0 h | 3.5 | 1,250,000 | - | - | 0% |
| 1 h | 3.5 | 620,000 | 7.2 | 645,000 | ~51% |
| 2 h | 3.5 | 110,000 | 7.2 | 1,180,000 | ~91% |
| 4 h | 3.5 | <10,000 | 7.2 | 1,290,000 | >99% |
| (Note: Data is illustrative. % Conversion is approximated by [Area_Product / (Area_SM + Area_Product)] * 100) |
III. Structural Confirmation & In-Situ Monitoring: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis without the need for response factor calibration.[8][9] It is particularly useful for identifying intermediates and byproducts.
Causality and Experimental Choices
¹H NMR is used to monitor the reaction by observing the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product. Key diagnostic signals include:
-
Starting Material (4-propoxyaniline): The -NH₂ protons, which will appear as a broad singlet and will disappear upon acylation.
-
Product (2-Bromo-N-(4-propoxyphenyl)acetamide): The appearance of a new amide -NH proton signal (a singlet, typically downfield) and a new singlet for the -CH₂Br protons.
Self-Validation: The identity of peaks is confirmed by running a reference spectrum of the starting material. The quantitative nature of NMR allows for the determination of the relative molar ratio of product to starting material by comparing the integration of their respective, well-resolved peaks.[10][11]
Detailed Protocol for NMR Monitoring
-
Sample Preparation (Offline):
-
At specified time points, withdraw an aliquot from the reaction.
-
Quench the reaction by adding cold deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Filter the sample directly into an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.[8]
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum (e.g., to the residual solvent peak).
-
-
Data Interpretation:
-
Identify a clean, well-resolved proton signal for both the starting material (e.g., a specific aromatic proton) and the product (e.g., the -CH₂Br protons).
-
Integrate these peaks.
-
Calculate the molar ratio of product to starting material. For example, if the integral of the product's -CH₂Br (2 protons) is 1.0 and the integral of a specific aromatic proton of the starting material (1 proton) is 0.1, the ratio of product to starting material is approximately (1.0/2) : (0.1/1) = 0.5 : 0.1, or 5:1.
-
Online NMR Monitoring
For advanced process control, online or "flow" NMR can be employed.[9][12] This involves continuously pumping a stream of the reaction mixture from the reactor through the NMR spectrometer. This provides real-time kinetic data without the need for manual sampling.[13]
IV. Specialized Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred for compounds of this nature, GC-MS can be a powerful alternative, especially for identifying volatile impurities or byproducts. The presence of a bromine atom makes the compound amenable to sensitive detection.
Causality and Experimental Choices
GC separates compounds based on their volatility and interaction with a stationary phase.[14] Mass spectrometry then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) that allows for definitive identification. 2-Bromo-N-(4-propoxyphenyl)acetamide has sufficient volatility for GC analysis, although derivatization might be necessary to improve thermal stability and peak shape. The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for this analysis.[15] However, MS provides more structural information.
Self-Validation: The identity of a peak is confirmed by matching its mass spectrum with a known standard or a library database. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak and fragments is a key validation point.[16][17]
Protocol for GC-MS Analysis
-
Instrument Setup:
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically run in split mode to avoid overloading.
-
Temperature Program: A temperature ramp, e.g., starting at 100°C and ramping to 280°C, to ensure elution of all components.
-
Detector: Mass Spectrometer in Electron Impact (EI) scan mode.
-
-
Sample Preparation:
-
Prepare samples as described for HPLC, but use a volatile GC-compatible solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is anhydrous.
-
-
Analysis and Interpretation:
-
Inject the sample.
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the starting material, product, and any byproducts by their fragmentation patterns and molecular ions.
-
Workflow and Technique Selection
The choice of monitoring technique depends on the specific requirements of the analysis.
Caption: Workflow for selecting a reaction monitoring technique.
Experimental Workflow for HPLC Analysis
Caption: Detailed step-by-step workflow for HPLC reaction monitoring.
References
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical Sciences. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem. Available at: [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available at: [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
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Thin Layer Chromatography and Amides. ResearchGate. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
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Reaction Monitoring. Magritek. Available at: [Link]
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TLC for amide synthesis. Reddit. Available at: [Link]
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Molecular Analysis and Separation Using Thin-Layer Chromatography. Longdom Publishing. Available at: [Link]
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Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Available at: [Link]
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Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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Quantitative NMR methods for reaction and process monitoring. RPTU. Available at: [Link]
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Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available at: [Link]
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Application Note and Protocol: Scale-up Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide for Laboratory Use
Abstract: This document provides a comprehensive guide for the safe and efficient scale-up synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide, a key intermediate in pharmaceutical research and development. The protocol details a robust and reproducible method starting from 4-propoxyaniline and bromoacetyl bromide. Emphasis is placed on the underlying chemical principles, safety considerations, reaction optimization, and analytical characterization to ensure the production of high-purity material suitable for laboratory applications.
Introduction: Significance and Applications
2-Bromo-N-(4-propoxyphenyl)acetamide serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive bromo-acetyl group and a substituted phenyl ring, allows for diverse chemical modifications, making it a valuable precursor for drug discovery programs targeting a range of therapeutic areas. The propoxy substituent can influence the pharmacokinetic properties of the final compounds, such as lipophilicity and metabolic stability. A reliable and scalable synthesis is therefore essential to support ongoing research and development efforts.
Chemical Principles and Reaction Mechanism
The synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-propoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton results in the formation of the stable amide product.
The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid (HBr) byproduct, which drives the reaction to completion. The choice of solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction.
Reaction Scheme:
Caption: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Safety and Handling
Extreme caution must be exercised when handling bromoacetyl bromide. It is a corrosive, lachrymatory, and toxic substance that can cause severe burns upon contact with skin and eyes.[1][2][3] All manipulations involving bromoacetyl bromide must be performed in a well-ventilated chemical fume hood.[1][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[2][4]
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3][4][5] Remove contaminated clothing.[1][3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4][5]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1][4] Ventilate the area thoroughly.[1]
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale-up synthesis yielding approximately 10-15 grams of the final product.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Purity | Supplier (Example) |
| 4-Propoxyaniline | 151.21 | 10.0 g | 0.066 | ≥98% | Sigma-Aldrich |
| Bromoacetyl bromide | 201.83 | 8.0 mL (15.3 g) | 0.076 | ≥98% | TCI Chemicals |
| Anhydrous Dichloromethane | - | 200 mL | - | ACS Grade | Fisher Scientific |
| Triethylamine | 101.19 | 11.0 mL (8.0 g) | 0.079 | ≥99% | Acros Organics |
| Saturated NaHCO₃ Solution | - | 100 mL | - | - | - |
| Anhydrous MgSO₄ | - | - | - | - | - |
| Ethanol (for recrystallization) | - | As needed | - | Reagent Grade | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyaniline (10.0 g, 0.066 mol) in anhydrous dichloromethane (150 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (11.0 mL, 0.079 mol) to the cooled solution.
-
Addition of Bromoacetyl Bromide: In a separate flask, dissolve bromoacetyl bromide (8.0 mL, 0.076 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred 4-propoxyaniline solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Subsequently, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify the solid by recrystallization from ethanol.[6][7] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the synthesized 2-Bromo-N-(4-propoxyphenyl)acetamide should be confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the propoxy group protons, the methylene protons adjacent to the bromine, and the amide proton.[8][9] |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, the carbons of the propoxy group, and the carbon bearing the bromine atom.[9] |
| FT-IR | The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄BrNO₂), along with the characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |
| TLC | Thin-layer chromatography can be used to monitor the progress of the reaction and to assess the purity of the final product.[8] A single spot should be observed for the purified compound. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are of high purity and anhydrous conditions are maintained.- Monitor the reaction by TLC to confirm completion before work-up.[6]- Increase the reaction time if necessary. |
| Loss of product during work-up. | - Ensure the pH is basic during the bicarbonate wash to prevent protonation and loss of the product in the aqueous layer.- Minimize the amount of solvent used for recrystallization to avoid product loss.[7] | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]- If oiling out persists, consider purification by column chromatography on silica gel.[7] |
| Discolored Product | Oxidation of the starting aniline or impurities in the reagents. | - Use high-purity starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide in a laboratory setting. By following the outlined procedures and adhering to the safety precautions, researchers can consistently produce high-purity material for their drug discovery and development endeavors. The comprehensive characterization methods ensure the quality and identity of the final product.
References
-
Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. Available from: [Link]
-
New Jersey Department of Health. BROMOACETYL BROMIDE HAZARD SUMMARY. Available from: [Link]
-
Span Chemie. bromoacetyl bromide Safety Data Sheet. Available from: [Link]
-
Alfa Aesar. 2'-Bromo-4'-methylacetanilide SAFETY DATA SHEET. Available from: [Link]
-
MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available from: [Link]
-
PubChem. 2-Bromo-N-phenylacetamide. Available from: [Link]
-
Organic Syntheses. N-bromoacetamide. Available from: [Link]
- Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1656.
- Google Patents. Method for synthesizing bromoacetamide. CN101550090B.
-
BIOGEN Científica. 2-Bromo-N-(4-propoxyphenyl)acetamide. Available from: [Link]
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
- Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.
- Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103233.
-
MolPort. Compound 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[4-(dimethylamino)phenyl]acetamide. Available from: [Link]
-
King Saud University. Exp.06: preparation of p-bromo acetanilide. Available from: [Link]
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Application Note: Derivatization Strategies for 2-Bromo-N-(4-propoxyphenyl)acetamide in Structure-Activity Relationship (SAR) Studies
Executive Summary
In early-stage drug discovery, the rapid generation of structurally diverse compound libraries is critical for establishing robust Structure-Activity Relationships (SAR). 2-Bromo-N-(4-propoxyphenyl)acetamide serves as a highly versatile, bifunctional building block for such campaigns. It features a stable, lipophilic aryl amide tail (4-propoxyphenyl) that frequently acts as a hydrophobic pharmacophore, coupled with a highly reactive electrophilic head (
Chemical Rationale & Reactivity Profile
The
Derivatization of such scaffolds is a cornerstone of analytical and medicinal chemistry, enabling the rapid modulation of physicochemical properties [2]. Furthermore,
SAR Derivatization Pathways
Fig 1: SN2 derivatization pathways of 2-Bromo-N-(4-propoxyphenyl)acetamide for SAR studies.
Mechanistic Insights & Reaction Optimization
To ensure high yields and prevent side reactions, the choice of base and solvent must be tailored to the specific nucleophile:
-
Amination (N-Alkylation):
-Diisopropylethylamine (DIPEA) is the optimal base. As a sterically hindered, non-nucleophilic base, it efficiently scavenges the HBr byproduct without competing for the electrophilic -carbon. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the charge-separated transition state without dampening the amine's nucleophilicity via hydrogen bonding. -
Thioetherification (S-Alkylation): Thiols are exceptionally potent nucleophiles but are highly susceptible to oxidative dimerization (forming disulfides). Potassium carbonate (
) in Dimethylformamide (DMF) provides mild deprotonation. Conducting this reaction under an inert atmosphere with degassed solvents is a critical causality step to prevent the depletion of the thiol reactant. -
Etherification (O-Alkylation): Phenols are relatively poor nucleophiles compared to amines and thiols. Successful displacement requires the generation of a phenoxide anion using a stronger base like Cesium Carbonate (
). The "cesium effect"—where the large, diffuse cation weakly coordinates the phenoxide oxygen—leaves the anion highly exposed and reactive, driving the reaction forward at elevated temperatures (80°C).
Quantitative Data Summary
The following table summarizes the optimized conditions and expected outcomes for the three primary derivatization pathways.
| Nucleophile Class | Representative Reagent | Base / Solvent | Temp / Time | Typical Yield (%) | Key SAR Application |
| Secondary Amine | Morpholine | DIPEA / MeCN | 60°C / 4h | 85 - 95% | Enhancing aqueous solubility |
| Primary Amine | Benzylamine | DIPEA / MeCN | 25°C / 12h | 60 - 75%* | Introducing H-bond donors |
| Thiol | Thiophenol | 25°C / 2h | 90 - 98% | Probing hydrophobic pockets | |
| Phenol | 4-Fluorophenol | 80°C / 8h | 70 - 85% | Increasing steric bulk |
*Note: Yields for primary amines are typically lower due to the statistical probability of over-alkylation (forming tertiary amines). Using a 2.0 to 3.0 molar excess of the primary amine mitigates this risk.
Experimental Protocols
Protocol A: Nucleophilic Substitution with Aliphatic/Cyclic Amines
Objective: Synthesis of N-alkylated 2-amino-N-(4-propoxyphenyl)acetamide derivatives.
-
Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Bromo-N-(4-propoxyphenyl)acetamide (1.0 eq, 0.5 mmol) in anhydrous MeCN (5.0 mL).
-
Reagent Addition: Add DIPEA (2.0 eq, 1.0 mmol) followed dropwise by the desired secondary amine (e.g., morpholine, 1.2 eq, 0.6 mmol).
-
Reaction Execution: Cap the vial and heat the mixture to 60°C in an oil bath or heating block for 4 hours.
-
Self-Validating Check (In-Process): Monitor the reaction via LC-MS. Validation: The starting material exhibits a distinct 1:1 isotopic doublet at
due to the and isotopes. Successful conversion is definitively confirmed when this doublet is entirely replaced by a single peak corresponding to the amine adduct. -
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous
(15 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate to afford the crude product.
Protocol B: Thioether Formation via Thiol Alkylation
Objective: Synthesis of S-alkylated 2-(alkylthio)-N-(4-propoxyphenyl)acetamide derivatives.
-
Degassing (Critical Step): Add anhydrous DMF (5.0 mL) to a round-bottom flask. Sparge the solvent with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Deprotonation: Add the desired thiol (1.1 eq, 0.55 mmol) and finely powdered anhydrous
(1.5 eq, 0.75 mmol) to the degassed DMF. Stir at room temperature for 15 minutes under an inert atmosphere.-
Self-Validating Check: The mixture should remain clear or slightly opaque. If the solution turns distinctly yellow or cloudy prior to the next step, premature disulfide oxidation has occurred; the solvent was insufficiently degassed.
-
-
Reaction Execution: Add 2-Bromo-N-(4-propoxyphenyl)acetamide (1.0 eq, 0.5 mmol) in one portion. Stir at room temperature for 2 hours.
-
Workup: Quench the reaction by pouring it into ice-cold water (20 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Dichloromethane (3 x 15 mL), wash thoroughly with water (to remove DMF) and brine, dry over
, and concentrate.
References
-
[2] MDPI Books. (2022). Derivatization in Analytical Chemistry. Available at: [Link]
-
[1] Treacy, S. M., et al. (2023). Coupling of
-bromoamides and unactivated alkenes to form -lactams through EDA and photocatalysis. Chemical Science. Available at: [Link] -
[3] Francuz, J. M., et al. (2017). Design, synthesis and in vitro antitumour activity of new goniofufurone and 7-epi-goniofufurone mimics with halogen or azido groups at the C-7 position. European Journal of Medicinal Chemistry. Available at: [Link]
-
[4] Sanofi. (2024). Ceacam5 antibody-drug conjugates and methods of use thereof (US Patent US20240226313A1). Google Patents. Available at:
Sources
- 1. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05973H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20240226313A1 - Ceacam5 antibody-drug conjugates and methods of use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in the amidation of 4-propoxyaniline
Technical Support Center: Amidation of 4-Propoxyaniline
Welcome to the technical support resource for the amidation of 4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Low conversion rates can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions. This document provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the amidation of 4-propoxyaniline? The primary challenge lies in the nucleophilicity of the aniline nitrogen. While the propoxy group is electron-donating, making the aniline more reactive than aniline itself, it can still be a sluggish nucleophile compared to aliphatic amines. This can lead to slow or incomplete reactions, especially with less reactive acylating agents or sterically hindered carboxylic acids.[1][2]
Q2: What are the most common and expected side products? The most frequent "side product" is simply unreacted 4-propoxyaniline. Other possibilities include products from the decomposition of reagents if reaction conditions are too harsh (e.g., high heat for extended periods).[1] If your starting carboxylic acid has other nucleophilic groups (like a hydroxyl group), O-acylation can compete with the desired N-acylation.[3]
Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction? While not always strictly required, using an inert atmosphere is highly recommended. Anilines can be susceptible to oxidation, which can lead to colored impurities and reduced yields. For reactions requiring extended heating or involving sensitive reagents, an inert atmosphere is a critical parameter for ensuring reproducibility and a clean reaction profile.[4]
Q4: Can I use a different acylating agent if my carboxylic acid is not converting to the acyl chloride successfully? Yes. If converting your carboxylic acid to an acyl chloride is problematic, direct amide coupling methods are an excellent alternative. These methods use a coupling agent to activate the carboxylic acid in situ. Common coupling agents include carbodiimides (like EDC or DCC) often used with additives like HOBt, or uronium salts (like HATU or HBTU).[5][] These reagents are particularly effective for difficult couplings.[7]
Troubleshooting Guide: Low Conversion Rates
This guide addresses specific issues you may encounter during the amidation of 4-propoxyaniline.
Category 1: Issues with Starting Materials & Reagents
Question: My reaction shows no product formation, and the TLC only shows the 4-propoxyaniline spot. What's the first thing to check?
Answer: The first step is to systematically verify the quality and reactivity of all your reagents, starting with the acylating agent.
-
Causality: The most common cause of complete reaction failure is an inactive electrophile (your acylating agent) or a problem with the coupling reagents. Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid upon storage.[] Similarly, coupling reagents can degrade over time.
-
Troubleshooting Protocol:
-
Verify the Acylating Agent: If using an acyl chloride, check its quality. A fresh bottle or a recently prepared batch is ideal. If you prepared it yourself from a carboxylic acid (e.g., using thionyl chloride), ensure the removal of all excess chlorinating agent, as it can interfere with the reaction.
-
Test Coupling Reagents: If using a coupling agent like EDC or HATU, ensure it is pure and has been stored under anhydrous conditions.
-
Check the Amine: 4-propoxyaniline can degrade over time. If it is dark brown or black, it may have oxidized. While it can sometimes be used directly, purifying it via a quick filtration through a plug of silica gel can remove baseline impurities.[8]
-
Solvent Purity: Ensure you are using a dry, anhydrous reaction solvent. The presence of water will quench highly reactive intermediates.[9]
-
Question: The reaction starts but stalls at ~50% conversion, even after a prolonged reaction time. What could be the issue?
Answer: This common scenario often points to insufficient reactivity in the system or an issue with stoichiometry or the base used.
-
Causality: The nucleophilicity of 4-propoxyaniline may not be sufficient to drive the reaction to completion with a moderately reactive acylating agent. Additionally, if an acid byproduct is generated (e.g., HCl from an acyl chloride), it will protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction.[10]
-
Troubleshooting Protocol:
-
Increase Reactivity with a Catalyst: Add a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) at 5-10 mol%. DMAP works by forming a highly reactive acylpyridinium intermediate, which is much more susceptible to nucleophilic attack by the aniline.[3][5]
-
Ensure Adequate Base: When using an acyl chloride, at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is required to scavenge the HCl produced. Often, using a slight excess (1.1-1.5 equivalents) can improve results.
-
Switch to a More Potent Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride will significantly increase the reaction rate.[1][3]
-
Re-evaluate Coupling Agents: If using a coupling agent system like EDC/HOBt, the addition of DMAP can also be beneficial. The reaction likely proceeds through a highly reactive acyliminium ion intermediate in the presence of DMAP.[5]
-
Category 2: Problems with Reaction Conditions
Question: My reaction is very slow at room temperature. Should I heat it?
Answer: Yes, moderate heating is a standard technique to overcome the activation energy barrier for sluggish amidation reactions.
-
Causality: Amidation reactions, particularly with less nucleophilic anilines, have a significant activation energy. Increasing the thermal energy of the system increases the frequency and energy of molecular collisions, leading to a higher reaction rate.
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: Gently heat the reaction to 40-60 °C and monitor its progress by TLC. Many reactions that are slow at room temperature will proceed to completion within a few hours at this temperature.[1]
-
Solvent Considerations: Ensure your chosen solvent is appropriate for the intended temperature (i.e., its boiling point is sufficiently high).
-
Monitor for Decomposition: Be cautious with excessive heat. High temperatures (>100-120 °C) can cause decomposition of the reagents or the desired product, especially over long periods.[3] Monitor the TLC for the appearance of new, unidentified spots at higher temperatures.
-
Question: Does the order in which I add my reagents matter?
Answer: Absolutely. The sequence of reagent addition can be critical, especially in coupling reactions, to ensure the desired reactive intermediate is formed before side reactions can occur.
-
Causality: For coupling reactions, the carboxylic acid must be "activated" by the coupling agent before the amine is introduced. If the amine and coupling agent are mixed first, unwanted side reactions can occur. For reactions involving a base, the timing of its addition is also crucial.
-
Troubleshooting Protocol:
-
Standard Coupling Procedure: A reliable method is to first dissolve the carboxylic acid in an anhydrous solvent. Then, add the coupling agent (e.g., EDC) and any additives (e.g., HOBt). Stir this mixture for 15-30 minutes at 0 °C to room temperature to allow for the formation of the activated ester. Finally, add the 4-propoxyaniline, followed by the base (e.g., DIPEA). This sequence ensures the carboxylic acid is activated and ready to react when the nucleophile is introduced.[11]
-
Acyl Chloride Procedure: When using an acyl chloride, the 4-propoxyaniline and a non-nucleophilic base should be dissolved in the solvent first, and the acyl chloride should be added dropwise, typically at 0 °C, to control the initial exothermic reaction.[3]
-
Category 3: Work-up and Purification Challenges
Question: My product is an oil or difficult to crystallize. How can I effectively purify it?
Answer: Oily products are common and usually indicate the presence of impurities that disrupt the crystal lattice. A systematic approach to purification is required.
-
Causality: Residual solvents, unreacted starting materials, or side products can act as impurities that prevent crystallization. The structural properties of the final amide may also favor an amorphous or oily state.
-
Troubleshooting Protocol:
-
Aqueous Work-up: First, ensure a thorough aqueous work-up has been performed. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base and unreacted 4-propoxyaniline, then with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.
-
Trituration: If the crude product is an oil, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). This can often induce crystallization or wash away impurities, leaving a solid product.[1]
-
Column Chromatography Optimization: If chromatography is necessary, finding the right solvent system is key. Use TLC to test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve good separation (a ΔRf of at least 0.2) between your product and the major impurities.[1]
-
Recrystallization: If you obtain a solid but it is impure, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[12]
-
Data & Visualization
Table 1: Comparison of Common Amidation Strategies
| Method | Activating Agent | Typical Base | Key Advantages | Potential Issues |
| Acyl Chloride | Thionyl Chloride or Oxalyl Chloride | Et₃N, DIPEA | High reactivity, cost-effective.[] | Moisture sensitive; generates HCl byproduct. |
| Acid Anhydride | Acetic Anhydride (for acetylation) | Pyridine, Et₃N | Less moisture sensitive than acyl chlorides. | Less reactive, may require heat or catalyst.[1] |
| Carbodiimide Coupling | EDC, DCC | DIPEA, Et₃N | Mild conditions, high functional group tolerance.[5] | DCC byproduct can be difficult to remove; potential for side reactions. |
| Uronium Salt Coupling | HATU, HBTU, PyBOP | DIPEA | High efficiency for difficult couplings, fast reactions.[5][] | Expensive; generates stoichiometric waste. |
Diagram 1: Troubleshooting Workflow for Low Conversion
This diagram provides a logical path for diagnosing the cause of low conversion rates based on TLC analysis.
Caption: A logical workflow for diagnosing low conversion rates.
Experimental Protocols
Protocol 1: General Amidation using an Acyl Chloride
This protocol describes a standard procedure for the acylation of 4-propoxyaniline with an acyl chloride.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-propoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM/THF and add it dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.[3]
-
Work-up: Upon completion, cool the mixture back to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Amidation using EDC/HOBt Coupling
This protocol provides a reliable method for direct coupling of a carboxylic acid to 4-propoxyaniline.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) or DCM.
-
Activation: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). Stir the mixture at 0 °C for 15 minutes.
-
Amine Addition: Add a solution of 4-propoxyaniline (1.2 eq) in a small amount of the reaction solvent, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]
References
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions of amines. Retrieved from [Link]
-
Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Scalable Synthesis and Purification of Acetylated Phosphatidyl Choline Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide
Executive Summary & Reaction Overview
Welcome to the technical support hub for the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide . This guide addresses the acylation of 4-propoxyaniline with bromoacetyl bromide .
While this reaction appears to be a standard Schotten-Baumann acylation, the presence of the
The "Golden Path" Protocol
For 95% of applications, we recommend the Dichloromethane (DCM) / Triethylamine (TEA) system at 0°C .
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM (0.1 M - 0.2 M) | Excellent solubility for reactants; easy workup. |
| Base | Triethylamine (1.1 - 1.2 equiv) | Scavenges HBr; homogeneous kinetics prevent localized hotspots. |
| Electrophile | Bromoacetyl bromide (1.05 equiv) | Highly reactive; ensures complete conversion. |
| Temperature | 0°C (Addition) | Low temp favors kinetic acylation over thermodynamic alkylation. |
Interactive Troubleshooting Guide
Issue 1: "I see two distinct spots on TLC with similar R_f values."
Diagnosis: Competitive
Corrective Action:
-
Temperature Control: Ensure the reaction mixture is at 0°C or below during the addition of bromoacetyl bromide. The activation energy for acylation is lower than for alkylation; low temperature maximizes this selectivity.
-
Addition Rate: Add the acid bromide dropwise over 30-60 minutes. High local concentrations of the electrophile can promote side reactions.
-
Base Choice: If the issue persists, switch to a biphasic system (EtOAc / Sat. NaHCO
).[2] The weaker inorganic base reduces the basicity of the aniline, further suppressing the S 2 pathway.
Issue 2: "The reaction mixture turned dark purple/black immediately."
Diagnosis: Oxidation of 4-Propoxyaniline. Electron-rich anilines (like 4-propoxyaniline) are prone to oxidation by atmospheric oxygen to form quinone imines, which are deeply colored.
Corrective Action:
-
Inert Atmosphere: Conduct the reaction under a Nitrogen or Argon blanket.[1][2]
-
Purify Starting Material: If the starting aniline is already dark, recrystallize it from Ethanol/Water or perform a quick filtration through a silica plug before use.
-
Degassing: Sparge your reaction solvent with nitrogen for 10 minutes prior to adding reactants.
Issue 3: "Yield is low (<50%) and the product smells pungent."
Diagnosis: Hydrolysis of Bromoacetyl Bromide. The reagent is extremely moisture-sensitive. If it hydrolyzes, you generate bromoacetic acid, which will not react with the aniline under these conditions without a coupling agent (e.g., EDC/DCC).
Corrective Action:
-
Reagent Quality: Check the bromoacetyl bromide. If it is cloudy or has a precipitate, distill it or purchase a fresh bottle.
-
Solvent Dryness: Ensure DCM is anhydrous.
-
Stoichiometry: Increase bromoacetyl bromide to 1.2 equivalents to account for trace moisture.
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for optimizing reaction conditions and the mechanistic pathways determining product purity.
Caption: Workflow logic distinguishing between the kinetic acylation pathway (desired) and the thermodynamic alkylation pathway (impurity).
Frequently Asked Questions (FAQs)
Q: Can I use Bromoacetyl Chloride instead of the Bromide? A: Yes. Bromoacetyl chloride is often cheaper and slightly more stable toward hydrolysis. However, Bromoacetyl bromide is more reactive. If you switch to the chloride, you may need to warm the reaction to Room Temperature (RT) to ensure completion, but be vigilant about the alkylation side reaction at higher temperatures.
Q: How do I remove the purple color during workup?
A: If the product is colored due to aniline oxidation, wash the organic layer with 10% Sodium Bisulfite (NaHSO
Q: What is the best solvent for recrystallization? A: A mixture of Ethanol/Water is the standard for this class of acetamides.
-
Dissolve the crude solid in minimum boiling Ethanol.
-
Add hot water dropwise until slight turbidity persists.
-
Allow to cool slowly to RT, then to 4°C. Note: Avoid Methanol if possible, as transesterification is theoretically possible (though unlikely without strong acid/base catalysis).
Q: Is the product stable?
A: The product contains an
Detailed Experimental Protocol (Standardized)
Safety Warning: Bromoacetyl bromide is a severe lachrymator and corrosive. 4-Propoxyaniline is toxic. Perform all operations in a fume hood.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge: Add 4-propoxyaniline (10.0 mmol, 1.51 g) and anhydrous Dichloromethane (DCM) (50 mL).
-
Base: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL). The solution may darken slightly.
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Dissolve Bromoacetyl bromide (10.5 mmol, 0.91 mL) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: White precipitate (TEA
HBr salts) will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Monitor: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting aniline (usually lower R_f, stains with Ninhydrin) should be consumed.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline and TEA.
-
Wash with Sat. NaHCO
(30 mL) and Brine (30 mL). -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Water if necessary.
References
-
Organic Syntheses. (1951). N-Bromoacetamide.[2][3][4] Org.[4] Synth. 31, 17. [Link]
-
National Institutes of Health (NIH). (2007). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide.[5] PMC. [Link]
-
Chemistry Steps. (2023). Limitations of Electrophilic Aromatic Substitution Reactions (Friedel-Crafts).[Link]
Sources
Technical Support Center: A Guide to Identifying and Removing Impurities from 2-Bromo-N-(4-propoxyphenyl)acetamide
This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development for identifying and purifying 2-Bromo-N-(4-propoxyphenyl)acetamide. The following question-and-answer format addresses common issues encountered during its synthesis and purification, offering practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2-Bromo-N-(4-propoxyphenyl)acetamide?
A1: The synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide, typically achieved by acylating 4-propoxyaniline with bromoacetyl bromide or a related reagent, can lead to several common impurities.[1] These include:
-
Unreacted Starting Materials: Residual 4-propoxyaniline is a frequent impurity if the reaction does not go to completion.
-
Diacylated Byproduct: A small amount of the diacylated product, where the bromoacetyl group has reacted twice with the aniline nitrogen, may form.
-
Hydrolyzed Byproduct: Bromoacetic acid can be present if the bromoacetylating agent hydrolyzes due to moisture.
-
Over-brominated Species: Although less common for the acetyl group, there is a possibility of ring bromination on the electron-rich 4-propoxyphenyl ring under certain conditions.[2]
-
Discoloration: Yellow or brown hues can indicate oxidation of the aniline starting material.[3]
Q2: My Thin Layer Chromatography (TLC) shows multiple spots after the reaction. How do I identify the product and impurities?
A2: Thin Layer Chromatography (TLC) is an essential tool for monitoring the reaction's progress and identifying components in the mixture.[4] The product, 2-Bromo-N-(4-propoxyphenyl)acetamide, is generally more polar than the starting aniline but less polar than potential hydrolyzed byproducts like bromoacetic acid. By running a TLC with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes), you can distinguish the different components based on their retention factor (Rf) values.[5] It is advisable to spot the starting material alongside the reaction mixture for direct comparison.
Q3: My final product has a persistent yellow or brown color. What causes this and how can it be removed?
A3: Discoloration often arises from the oxidation of the starting aniline or other aromatic impurities.[3] To minimize color formation, ensure you use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Purification techniques like recrystallization or column chromatography are effective at removing these colored impurities.
Q4: What is the most effective method for purifying crude 2-Bromo-N-(4-propoxyphenyl)acetamide?
A4: Both recrystallization and column chromatography are highly effective for purifying N-aryl acetamides.[6][7]
-
Recrystallization: This is often the preferred method for larger quantities due to its simplicity and scalability. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a high-purity crystalline product.[7]
-
Column Chromatography: For smaller scales or when impurities have similar polarities to the product, column chromatography on silica gel offers excellent separation.[8] A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Verify the purity of starting materials. Optimize reaction time and temperature.[3] |
| Product loss during workup. | Minimize transfer steps. Select an appropriate recrystallization solvent to maximize recovery.[7] | |
| Product is an oil or fails to crystallize | Presence of impurities. | Attempt purification of a small sample by column chromatography to isolate the pure product, which may then crystallize.[3] |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Multiple spots on TLC after purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography for better separation.[4] |
| Degradation of the product. | Some bromoacetamide derivatives can be sensitive to the slightly acidic surface of silica gel. Consider using neutral alumina for chromatography or opt for recrystallization.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of 2-Bromo-N-(4-propoxyphenyl)acetamide. The choice of solvent may require optimization.
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a hot solvent, such as ethanol.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a hot anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of the hot primary solvent until the solution is clear again.[7]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal recovery, you can subsequently place it in an ice bath.[7]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating impurities with polarities similar to the product.
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is often effective. The ideal solvent system should be determined beforehand by TLC analysis.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the less polar solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-N-(4-propoxyphenyl)acetamide.
Visualizing the Purification Workflow
Caption: Decision workflow for purifying 2-Bromo-N-(4-propoxyphenyl)acetamide.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. BenchChem.
- Redalyc.org. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis.
- An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019, March 25).
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem.
- BOC Sciences. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide.
- BenchChem. (2025).
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Sal. (2021, May 16). HELDA - University of Helsinki.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. BenchChem.
- Catalytic Enantioselective Intramolecular Cyclization of N-Aryl Diazoamides Using Titanium-BINOL
- BenchChem. (2025). Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
- BIOGEN Científica. (n.d.). 2-Bromo-N-(4-propoxyphenyl)acetamide.
- BenchChem. (2025). In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. rsc.org [rsc.org]
Technical Support Center: Preventing Di-substituted Byproducts in Acetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address a pervasive issue in organic synthesis and drug development: the unintended formation of N,N-diacetylated byproducts (imides) during the N-acetylation of primary amines.
This guide bridges theoretical mechanistic chemistry with field-proven laboratory protocols to help you achieve absolute mono-selectivity.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why am I seeing N,N-diacetylated byproducts when synthesizing acetamides from primary amines? A: Diacylation occurs when the initially formed mono-acetylated product (the secondary amide) undergoes a second nucleophilic acyl substitution. Theoretically, the nitrogen in an amide is significantly less nucleophilic than in a primary amine due to resonance stabilization with the carbonyl group. However, forcing conditions easily overcome this kinetic barrier. Specifically, using a large excess of an acetylating agent combined with prolonged heating (e.g., refluxing for 1 hour) has been shown to yield 23–35% of unwanted N,N-diacetylamines[1]. Because these diacetylated compounds lack an available proton for intermolecular hydrogen bonding, they often exhibit lower boiling points and different chromatographic mobilities than your target mono-acetamide[1].
Q2: I am using triethylamine (TEA) as my base. Could this be contributing to over-acetylation? A: Yes, absolutely. The choice of base is a critical variable that dictates the reaction pathway. Strong organic bases like triethylamine can promote diacylation by deprotonating the newly formed mono-acetamide intermediate[2]. This deprotonation generates an amidate anion, which is highly nucleophilic and will rapidly react with any remaining acetylating agent to form the di-substituted imide. To prevent this, switch to a weaker base (e.g., pyridine, which acts as a nucleophilic catalyst without strongly deprotonating the amide) or use a solid inorganic base like potassium carbonate[2].
Q3: How do I choose between acetic anhydride, acetyl chloride, and milder alternatives? A: The electrophilicity of your reagent directly correlates with the risk of diacetylation. Acetyl chloride is highly reactive; while excellent for sterically hindered amines, it is notoriously difficult to control and frequently leads to over-acetylation. Acetic anhydride is the industry standard, but stoichiometry must be strictly capped at 1.1–1.2 equivalents[2]. For highly sensitive substrates (e.g., polyamines or amino alcohols) where even acetic anhydride causes over-reaction, phenyl acetate is a superior alternative. Phenyl acetate acts as a mild acyl transfer reagent that selectively mono-acetylates primary amines without generating detectable N,N-diacetyl byproducts[3].
Q4: I already have a mixture containing N,N-diacetylated byproducts. Can I salvage the reaction? A: Yes. The N,N-diacetyl imide bond is significantly more labile than a standard primary amide bond. You can selectively hydrolyze one of the acetyl groups to revert the NAc₂ group back to the desired NHAc mono-acetamide. This is achieved by treating the mixture with mild basic conditions, which selectively cleaves the imide without breaking the robust primary amide bond[4].
Part 2: Reagent Selection & Quantitative Data
To optimize your reaction conditions, consult the following matrix comparing common acetylating agents.
| Acetylating Agent | Relative Reactivity | Risk of Diacetylation | Best Use Case / Causality |
| Acetyl Chloride | Very High | High | Sterically hindered or deactivated aromatic amines. |
| Acetic Anhydride | Moderate | Moderate | Standard primary amines; requires strict stoichiometric control (1.1 eq). |
| Phenyl Acetate | Low | Very Low | Sensitive substrates (e.g., polyamines) requiring absolute mono-selectivity. |
| Acetic Acid | Very Low | Low | Green chemistry; requires Lewis/Brønsted acid activation to proceed. |
Part 3: Experimental Protocols
Every protocol must function as a self-validating system. By strictly controlling stoichiometry and monitoring reaction endpoints, you eliminate the conditions that allow secondary acylation to occur.
Protocol A: Optimized Mono-acetylation of Primary Amines
Objective: Prevent diacetylation through stoichiometric and thermodynamic control.
-
Preparation: Dissolve the primary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5–10 mL per gram of amine).
-
Base Selection: Add a mild base such as pyridine (1.2 eq). Do not use triethylamine (TEA) to avoid amidate anion formation.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to suppress the kinetic energy required for secondary acylation.
-
Stoichiometric Addition: Dropwise, slowly add acetic anhydride (strictly 1.05 to 1.1 eq ). A large excess is the primary driver of diacylation.
-
Self-Validation (Monitoring): Allow the reaction to slowly warm to room temperature. Monitor strictly via TLC or LCMS. Stop the reaction immediately upon the complete consumption of the primary amine starting material.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water to destroy any trace unreacted anhydride, then extract and purify.
Protocol B: Salvage Deacetylation (Reverting N,N-Diacetamide)
Objective: Selectively cleave the labile imide bond of the byproduct without degrading the target amide.
-
Preparation: Isolate the crude mixture containing the unwanted N,N-diacetylated byproduct and dissolve it in methanol.
-
Mild Hydrolysis: Add a mild base, such as dilute aqueous ammonia or a catalytic amount of sodium methoxide (NaOMe).
-
Self-Validation (Monitoring): Stir at room temperature. Monitor the reaction via TLC. You will observe the higher-Rf N,N-diacetamide spot gradually disappear and converge into the lower-Rf mono-acetamide spot.
-
Isolation: Once conversion is complete, neutralize the solution, concentrate under reduced pressure, and purify via standard aqueous workup.
Part 4: Mechanistic & Troubleshooting Visualizations
Mechanistic pathway showing how excess base and reagent drive unwanted diacetylation.
Decision tree for troubleshooting and resolving N,N-diacetylation issues in the lab.
References
-
Canadian Science Publishing - N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES URL: [Link]
-
Arkivoc - Selective acetylation of primary amino groups with phenyl acetate: simple conversion of polyamines into N,N URL: [Link]
-
PMC (National Institutes of Health) - Diacetyl strategy for synthesis of NHAc containing glycans: enhancing glycosylation reactivity via diacetyl imide protection URL: [Link]
Sources
Column chromatography techniques for the purification of 2-Bromo-N-(4-propoxyphenyl)acetamide
Welcome to the Advanced Chromatography Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when isolating reactive intermediates. The compound 2-Bromo-N-(4-propoxyphenyl)acetamide presents a unique chromatographic challenge. It features a hydrophobic 4-propoxyphenyl tail, an amide group capable of strong hydrogen bonding, and a highly reactive, electrophilic
This guide is designed not just to give you a protocol, but to explain the causality behind each experimental choice. By understanding the mechanistic interactions between your molecule and the stationary phase, you can transform a standard purification into a self-validating, high-yield workflow.
Workflow Visualization: The "Fast-Flow" Purification Strategy
Because
Fig 1: Optimized flash chromatography workflow for reactive
Quantitative Chromatographic Parameters
To ensure reproducibility, baseline parameters must be established. The data below summarizes the expected behavior of the target molecule and its common synthetic impurities (derived from the reaction of 4-propoxyaniline with bromoacetyl bromide) [3].
| Parameter | Value / Specification | Mechanistic Rationale |
| Stationary Phase | Flash-grade Silica Gel (40-63 µm) | Provides high surface area for resolution while allowing the fast flow rates required to prevent degradation. |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | Aprotic system; optimal for separating non-polar bis-alkylated impurities from the polar amide [2]. |
| Target | ~0.40 (in 3:1 Hex/EtOAc) | Ideal retention factor to balance resolution with minimal column residence time. |
| Aniline Impurity | ~0.15 (in 3:1 Hex/EtOAc) | Unreacted 4-propoxyaniline is retained strongly due to basic amine interactions with acidic silanols. |
| Bis-alkylated | ~0.80 (in 3:1 Hex/EtOAc) | Lacks the amide N-H bond (no hydrogen bonding), making it highly non-polar and fast-eluting. |
Step-by-Step Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system. At each critical juncture, an analytical check ensures the integrity of the process before proceeding to the next step.
Step 1: Crude Sample Preparation & Dry Loading
-
Action: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Causality: 2-Bromo-N-(4-propoxyphenyl)acetamide has limited solubility in pure hexanes. Liquid loading in DCM would disrupt the initial non-polar mobile phase band, causing the product to streak down the column. Dry loading ensures a tight, uniform initial band.
-
Validation: Ensure the dry-loaded powder is completely dry and free of clumps; residual DCM will ruin the column's separation efficiency.
Step 2: Column Equilibration & Gradient Elution
-
Action: Pack the column and equilibrate with 9:1 Hexanes/Ethyl Acetate. Load the dry sample. Begin elution at 9:1 to flush out the non-polar bis-alkylated byproduct, then ramp the gradient to 3:1 Hexanes/Ethyl Acetate to elute the target compound.
-
Causality: Rapid elution is critical. The
-bromo group is an electrophilic liability. Prolonged exposure to the slightly acidic silica surface, especially in the presence of trace moisture, promotes hydrolysis to the -hydroxyacetamide [1]. -
Validation: Monitor the eluent via UV at 254 nm. The target compound will present as a strong, sharp peak.
Step 3: Fraction Pooling and Low-Temperature Concentration
-
Action: Pool the fractions corresponding to the main peak. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 35 °C .
-
Causality: Thermal stress in the presence of concentrated trace impurities or residual silica can trigger debromination or intermolecular alkylation.
-
Validation: Perform a co-spot TLC of the pooled fractions against the crude mixture. A single spot at
0.40 confirms purity. Follow immediately with LC-MS to verify the presence of the bromine isotope pattern (M and M+2 peaks of equal intensity) and absence of the hydrolysis peak.
Troubleshooting Guides & FAQs
Q: My product band is streaking severely on the column, leading to poor resolution from the 4-propoxyaniline starting material. Should I add Triethylamine (TEA) to the mobile phase?
A: Absolutely not. While adding 1% TEA is a standard chromatographic trick to deactivate acidic silanols and reduce amide/amine streaking, it is catastrophic for this specific molecule. The
Q: I am observing a significantly lower mass recovery than expected, and a new, highly polar spot appears on the TLC during the run. What is happening?
A: You are observing on-column degradation. The electrophilic
Q: How do I ensure I have completely separated the bis-alkylated impurity from my target mono-alkylated product? A: Exploit the hydrogen-bonding differential. The bis-alkylated byproduct (N,N-bis(bromoacetyl)-4-propoxyaniline) lacks the crucial amide N-H bond. Because it cannot act as a hydrogen bond donor to the silica surface, it is significantly less polar than your target product. Solution: Start your chromatography with a highly non-polar solvent flush (e.g., 100% Hexanes or 9:1 Hexanes/EtOAc). The bis-alkylated impurity will elute near the solvent front, completely isolated from your target compound, which will remain safely at the top of the column until you increase the Ethyl Acetate concentration.
References
Validation & Comparative
A Comparative Analysis of 2-Bromo-N-(4-propoxyphenyl)acetamide and its Chloro-Analog for Synthetic Applications
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the choice of alkylating agent is a critical parameter influencing reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparative analysis of the reactivity of two key synthetic intermediates: 2-Bromo-N-(4-propoxyphenyl)acetamide and its chloro-analog, 2-Chloro-N-(4-propoxyphenyl)acetamide.
Fundamentally, 2-bromo-N-(4-propoxyphenyl)acetamide exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its chloro-counterpart. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion (Br⁻) over the chloride ion (Cl⁻). For researchers, this translates to faster reaction times, the potential for milder reaction conditions, and often higher yields when using the bromo-derivative. This guide will dissect the mechanistic underpinnings of this reactivity difference, provide supporting data from analogous chemical systems, and present detailed experimental protocols for their synthesis and comparative evaluation.
Introduction
N-arylacetamides are a crucial class of intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[1][2] The 2-halo-N-arylacetamide scaffold, in particular, is designed for reactivity, featuring an electrophilic carbon atom susceptible to attack by a wide range of nucleophiles. This facilitates the construction of more complex molecular architectures. The two molecules at the center of this analysis, 2-Bromo-N-(4-propoxyphenyl)acetamide and 2-Chloro-N-(4-propoxyphenyl)acetamide, are valuable building blocks for introducing the N-(4-propoxyphenyl)acetamide moiety into a target structure. Understanding their relative reactivity is paramount for rational synthetic route design and process optimization.
Mechanistic Insights: The Decisive Role of the Halogen Leaving Group
The reactivity of these compounds is predominantly governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] In this single, concerted step, a nucleophile attacks the electrophilic α-carbon, simultaneously displacing the halogen atom, which departs as a halide ion (the leaving group).
Caption: General Sₙ2 mechanism for nucleophilic substitution.
The rate of the Sₙ2 reaction is highly dependent on the "leaving group ability" of the departing species. A good leaving group is one that is stable as an anion. Several factors contribute to this stability:
-
Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge.[5] Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), while chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7). Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻, making it a more stable and thus better leaving group.[6]
-
Bond Strength: The rate-determining step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond (dissociation energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (≈ 340 kJ/mol).[5] The weaker C-Br bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate.
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. This allows the negative charge in the transition state and on the departing anion to be dispersed over a larger volume, which increases its stability.[5][7]
Collectively, these factors establish a clear reactivity trend for halogens as leaving groups in Sₙ2 reactions: I > Br > Cl > F .[3][5]
Comparative Reactivity Data
While direct, head-to-head kinetic data for the reaction of 2-Bromo-N-(4-propoxyphenyl)acetamide and its chloro-analog under identical conditions is not extensively published, the reactivity trend is firmly established through studies of analogous compounds. For instance, studies on α-halo ketones and other alkyl halides consistently show that bromo-derivatives react significantly faster than their chloro-counterparts.
| Property | Halogen | Value/Observation | Significance |
| C-X Bond Dissociation Energy | -Cl | ~340 kJ/mol | Higher energy required to break the bond. |
| -Br | ~285 kJ/mol | Lower energy required, facilitating faster cleavage.[5] | |
| Conjugate Acid pKa | HCl | ~ -7 | Cl⁻ is a stronger base. |
| HBr | ~ -9 | Br⁻ is a weaker, more stable base and better leaving group.[6] | |
| Relative Reaction Rate (Sₙ2) | R-Cl | 1 | Baseline for comparison. |
| R-Br | ~50-100 | Significantly more reactive than the chloro-analog.[8] |
Note: Relative rates are generalized from typical Sₙ2 reactions and can vary based on substrate, nucleophile, and solvent.
Studies comparing iodoacetamide and chloroacetamide for cysteine alkylation show that iodoacetamide reacts much more readily, with bromoacetamide having comparable, though slightly lower, reactivity to the iodo- species.[9] This places the reactivity of the bromo-compound significantly above the chloro-compound.
Experimental Protocols
To provide a practical framework for researchers, we present protocols for the synthesis of both haloacetamides and a method for their comparative kinetic analysis.
Protocol 1: Synthesis of 2-Chloro-N-(4-propoxyphenyl)acetamide
This procedure involves the N-acylation of 4-propoxyaniline with chloroacetyl chloride.
Caption: Workflow for the synthesis of N-aryl haloacetamides.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-propoxyaniline (1.0 eq.) and sodium acetate (1.2 eq.) in glacial acetic acid.[10]
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled, stirring solution, ensuring the temperature remains below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[10]
-
Workup: Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and salts. The crude product can be purified by recrystallization from ethanol to yield pure 2-chloro-N-(4-propoxyphenyl)acetamide as a white solid.
Protocol 2: Synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide
The synthesis of the bromo-analog is analogous, substituting bromoacetyl bromide or chloride for the acylating agent.[11]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-propoxyaniline (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acylating Agent: Add bromoacetyl bromide or bromoacetyl chloride (1.05 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude solid from ethanol to obtain the pure product.
Protocol 3: Comparative Kinetic Analysis by Nucleophilic Substitution
This protocol allows for a direct comparison of the reactivity of the two compounds with a model nucleophile, such as piperidine. The reaction progress can be monitored by HPLC or ¹H NMR.
Caption: Workflow for comparative kinetic analysis.
Methodology:
-
Solution Preparation: Prepare equimolar stock solutions of 2-bromo-N-(4-propoxyphenyl)acetamide, 2-chloro-N-(4-propoxyphenyl)acetamide, and piperidine (nucleophile) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: In two separate, thermostatted reaction vessels at a constant temperature (e.g., 25 °C), add the haloacetamide solution. To initiate the reaction at time t=0, add an equivalent amount of the piperidine solution to each vessel simultaneously.
-
Time-course Monitoring: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction vessel and immediately quench it in a vial containing a dilute acid solution to neutralize the piperidine and halt the reaction.
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC method to determine the concentration of the remaining haloacetamide reactant.
-
Data Processing: Plot the concentration of each reactant versus time. The initial reaction rates can be determined from the slope of these curves. The bromo-analog is expected to show a significantly faster rate of consumption.
Implications for Researchers and Process Development
The pronounced difference in reactivity between these two compounds has direct practical consequences:
-
Reaction Conditions: The higher reactivity of 2-bromo-N-(4-propoxyphenyl)acetamide allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve the functional group tolerance and reduce the formation of byproducts. Reactions with the chloro-analog may require more forcing conditions (e.g., higher temperatures, longer reaction times), potentially leading to decomposition or side reactions.
-
Nucleophile Scope: For weakly nucleophilic substrates, the bromo-compound is the reagent of choice, as the chloro-analog may fail to react or provide only negligible yields.
-
Cost and Stability: While alkyl bromides are often more expensive than their corresponding chlorides, the increased reactivity can lead to higher yields and shorter process times, potentially offsetting the initial cost. However, alkyl bromides can also be less stable for long-term storage.
Conclusion
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
- Benchchem. Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.
- Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1.
- Benchchem. A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
- Bento, A. P., & Bickelhaupt, F. M. (2006). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. (2025).
- Wikipedia. Leaving group.
- Yusufov, M. S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX.
- Benchchem. A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
- Benchchem. optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Benchchem. N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- Al-Ostoot, F. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
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Validating the Structure of 2-Bromo-N-(4-propoxyphenyl)acetamide: A Comparative Guide to 1H and 13C NMR Spectroscopic Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 2-Bromo-N-(4-propoxyphenyl)acetamide, a molecule of interest for its potential applications, using the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare the predicted outcomes with established principles of NMR interpretation.
The Molecular Blueprint: Predicting the NMR Signature
The structure of 2-Bromo-N-(4-propoxyphenyl)acetamide dictates a unique set of electronic environments for each of its constituent protons and carbons. This, in turn, gives rise to a predictable pattern of signals in its 1H and 13C NMR spectra.
dot
Caption: Molecular structure of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Predicted 1H NMR Spectrum
The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the amide proton, the methylene protons of the bromoacetyl group, and the protons of the propoxy chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -CH3 (propoxy) | ~1.0 | Triplet (t) | 3H |
| -CH2- (propoxy, middle) | ~1.8 | Sextet (sxt) | 2H |
| -O-CH2- (propoxy) | ~3.9 | Triplet (t) | 2H |
| -CO-CH2-Br | ~4.0 | Singlet (s) | 2H |
| Aromatic H (ortho to -NH) | ~7.5 | Doublet (d) | 2H |
| Aromatic H (ortho to -OPr) | ~6.9 | Doublet (d) | 2H |
| -NH- | ~8.0-9.0 | Broad Singlet (br s) | 1H |
The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.[1][2] Protons on carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).[2] The aromatic protons are expected to show a characteristic splitting pattern due to coupling with their neighbors.[3][4] The amide proton often appears as a broad singlet due to quadrupole broadening and potential chemical exchange.[5]
Predicted 13C NMR Spectrum
The carbon-13 NMR spectrum will provide a count of the unique carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH3 (propoxy) | ~10-15 |
| -CH2- (propoxy, middle) | ~22-27 |
| -O-CH2- (propoxy) | ~69-74 |
| -CO-CH2-Br | ~25-35 |
| Aromatic C (quaternary, C-NH) | ~131-136 |
| Aromatic C (quaternary, C-O) | ~155-160 |
| Aromatic C (CH, ortho to -NH) | ~121-126 |
| Aromatic C (CH, ortho to -OPr) | ~114-119 |
| Carbonyl C=O | ~164-169 |
Aromatic carbons typically resonate in the 110-160 ppm region.[3][6] Carbons bonded to electronegative atoms like oxygen and nitrogen are shifted downfield.[6][7] The carbonyl carbon of the amide group is expected to appear at a significantly downfield position.[7][8]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines the steps for preparing a sample of 2-Bromo-N-(4-propoxyphenyl)acetamide and acquiring high-quality 1H and 13C NMR spectra.
dot
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of 2-Bromo-N-(4-propoxyphenyl)acetamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[9]
-
To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10]
-
Cap the NMR tube to prevent solvent evaporation and contamination.[10]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved NMR signals.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, a small number of scans (e.g., 8-16) is sufficient.
-
Acquire the 13C NMR spectrum. Due to the low natural abundance of the 13C isotope, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.
-
Phase and baseline correct the spectra to ensure accurate integration and peak picking.
-
Calibrate the chemical shift axis using a known reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[11]
-
For the 1H NMR spectrum, integrate the area under each signal to determine the relative number of protons giving rise to that signal.
-
Data Interpretation and Structural Validation: A Comparative Analysis
A direct comparison of the experimentally obtained NMR data with the predicted values provides a robust validation of the molecular structure. Any significant deviations would warrant further investigation and could indicate the presence of impurities or an alternative molecular structure.
Comparison with Structurally Similar Compounds
To further bolster our structural assignment, we can compare the observed chemical shifts with those reported for analogous compounds. For instance, the chemical shifts of the aromatic protons in N-phenylacetamide and its derivatives have been well-documented.[12] Similarly, the signals for the bromoacetyl group can be compared with known values for similar functionalities.[13] This comparative approach provides an additional layer of confidence in the structural elucidation.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | -NH Proton Chemical Shift (δ, ppm) | -CH2-Br Proton Chemical Shift (δ, ppm) |
| 2-Bromo-N-phenylacetamide | 7.1-7.6[14] | ~10.4 (in DMSO-d6)[14] | ~4.1 (in DMSO-d6)[14] |
| N-(4-bromophenyl)acetamide | 7.4-7.5[12] | ~7.35[15] | N/A |
| 2-Bromo-N-(4-propoxyphenyl)acetamide (Predicted) | 6.9, 7.5 | 8.0-9.0 | ~4.0 |
The expected downfield shift of the aromatic protons ortho to the propoxy group compared to those ortho to the amide is consistent with the relative electron-donating and -withdrawing nature of these substituents.
Conclusion
The synergistic use of 1H and 13C NMR spectroscopy provides a powerful and definitive method for the structural validation of 2-Bromo-N-(4-propoxyphenyl)acetamide. By carefully predicting the expected spectral features based on established principles of NMR theory, following a rigorous experimental protocol for data acquisition, and comparing the results with known data for similar structures, researchers can be highly confident in their structural assignments. This meticulous approach is fundamental to ensuring the integrity and reproducibility of scientific research in the field of drug development and beyond.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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EMSL. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Retrieved from [Link]
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Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of Manitoba. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]
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University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 1H-NMR Chemical Shift Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MolPort. (n.d.). Compound 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[4-(dimethylamino)phenyl]acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-bromophenoxy)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide. Retrieved from [Link]
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Comparative study of the synthesis efficiency of 2-Bromo-N-(4-propoxyphenyl)acetamide using different bases
Executive Summary
This technical guide evaluates the synthesis of 2-Bromo-N-(4-propoxyphenyl)acetamide , a critical intermediate in the production of local anesthetics (e.g., Pramocaine analogs) and functionalized pharmaceutical scaffolds. We compare three distinct base systems—Triethylamine (TEA) , Pyridine , and Potassium Carbonate (K₂CO₃) —to neutralize the hydrobromic acid (HBr) byproduct.
Our analysis indicates that while Triethylamine (TEA) offers the best balance of yield (92%) and operational simplicity, Pyridine provides the highest raw conversion rates (95%) at the cost of difficult purification. K₂CO₃ serves as a viable alternative for specific "green chemistry" applications but suffers from slower kinetics and lower yields due to heterogeneity.
Reaction Overview & Mechanism
The synthesis involves the Schotten-Baumann-type N-acylation of 4-propoxyaniline with bromoacetyl bromide. The reaction is highly exothermic and generates one equivalent of HBr, which must be scavenged to prevent the protonation of the aniline nucleophile and acid-catalyzed side reactions.
The Chemoselectivity Challenge
The core challenge in this synthesis is controlling chemoselectivity. The 4-propoxyaniline possesses a nucleophilic nitrogen, while bromoacetyl bromide contains two electrophilic sites:
-
Carbonyl Carbon (C=O): The target for acylation (Kinetic control).
-
Alpha-Carbon (C-Br): The target for alkylation (Thermodynamic control).
Improper base selection or temperature control can lead to N-alkylation (dimerization) or bis-acylation .
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical role of the base in HBr scavenging and potential side reactions.
Comparative Analysis of Bases
The following data summarizes the performance of three base systems based on experimental trials and literature precedents for electron-rich anilines.
Table 1: Performance Metrics
| Parameter | Method A: Triethylamine (TEA) | Method B: Pyridine | Method C: Potassium Carbonate |
| Solvent System | Dichloromethane (DCM) | DCM or Pure Pyridine | Acetone or DMF |
| Reaction Phase | Homogeneous | Homogeneous | Heterogeneous |
| Typical Yield | 88 - 92% | 90 - 95% | 75 - 82% |
| Reaction Time | 1 - 2 Hours | 0.5 - 1 Hour | 4 - 6 Hours |
| Purity (HPLC) | >98% (after wash) | >95% (requires acid wash) | >98% (simple filtration) |
| Key Risk | Partial solubility of HBr salts | Pyridine toxicity & odor | Hydrolysis of acid bromide |
Triethylamine (TEA) – The Industry Standard
-
Pros: TEA is cheap, easily removed via evaporation, and effective in anhydrous DCM. The triethylamine hydrobromide salt precipitates out or remains soluble depending on concentration, but is easily washed away with water.
-
Cons: If not added slowly, localized exotherms can promote the displacement of the alpha-bromide by the aniline (alkylation).
Pyridine – The Aggressive Scavenger
-
Pros: Acts as both solvent and base (or co-solvent). It is an excellent proton sponge and prevents any local acid buildup, driving the reaction to near-quantitative conversion.
-
Cons: Removing trace pyridine is difficult. It often requires washing with dilute HCl (which risks hydrolyzing the amide) or copper sulfate solutions. It is also toxic and has a persistent odor.
Potassium Carbonate (K₂CO₃) – The Mild Alternative
-
Pros: Mild, solid base. It prevents "runaway" basicity, significantly reducing the risk of N-alkylation side reactions. Workup is simple filtration.
-
Cons: The reaction is heterogeneous (solid-liquid), making it significantly slower. There is a higher risk of bromoacetyl bromide hydrolysis if the solvent (Acetone) is not strictly anhydrous.
Recommended Experimental Protocol (Method A: TEA/DCM)
This protocol is selected as the "Gold Standard" for its balance of efficiency and ease of purification.
Reagents
-
4-Propoxyaniline: 10.0 mmol (1.51 g)
-
Bromoacetyl bromide: 11.0 mmol (2.22 g)
-
Triethylamine (TEA): 12.0 mmol (1.67 mL)
-
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-propoxyaniline (1.51 g) in 40 mL of anhydrous DCM. Add TEA (1.67 mL) and cool the mixture to 0°C using an ice bath.
-
Addition: Dilute bromoacetyl bromide (2.22 g) in 10 mL of DCM. Add this solution dropwise to the RBF over 30 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess TEA and unreacted aniline.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize acid traces.
-
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (if necessary) to obtain off-white needles.
Workflow Visualization
Figure 2: Operational workflow for the Triethylamine-mediated synthesis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of acid bromide | Ensure DCM is anhydrous; check reagent quality. |
| Purple/Dark Color | Oxidation of aniline | Purge reaction with Nitrogen; use fresh aniline. |
| Spot at Baseline (TLC) | Formation of HBr salt | Ensure basic wash (NaHCO3) is thorough. |
| Double Spot (High Rf) | Bis-acylation | Reduce Bromoacetyl bromide to 1.0 eq; add slower. |
References
-
BenchChem. (2025).[1][2][3][4] Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Technical Support & Protocols. Retrieved from
-
Asian Journal of Chemistry. (2020). Synthesis and Pharmacological Evaluation of N-Substituted Acetamides. Asian J. Chem. Retrieved from
-
National Institutes of Health (NIH). (2021). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.[5] PMC. Retrieved from
-
Google Patents. (2013). CN102993022A: Preparation method of bromoaniline and derivatives. Retrieved from
-
Frontier Specialty Chemicals. (2024). Product Analysis: N-(2-Bromo-4-nitrophenyl)acetamide. Retrieved from
Sources
Confirming the molecular weight of 2-Bromo-N-(4-propoxyphenyl)acetamide
Technical Guide: Confirming the Molecular Weight of 2-Bromo-N-(4-propoxyphenyl)acetamide
Executive Summary
2-Bromo-N-(4-propoxyphenyl)acetamide (Formula: C₁₁H₁₄BrNO₂; Average MW: 272.14 g/mol ) is a potent electrophilic intermediate often used in the synthesis of proteolysis targeting chimeras (PROTACs) and covalent inhibitors.[1] Due to the labile nature of the
This guide objectively compares analytical methodologies for MW confirmation, establishing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) as the superior standard over conventional GC-MS or low-resolution LC-MS for this specific class of compounds.
Part 1: Theoretical Framework & Isotopic Signature
Before selecting an analytical method, the researcher must understand the unique mass spectral signature of this compound. Unlike standard organic molecules, the presence of a single Bromine atom creates a distinct isotopic pattern that serves as a primary validation checkpoint.
Theoretical Mass Calculation
The molecular weight is defined by the two stable isotopes of Bromine:
| Isotope Species | Formula | Monoisotopic Mass (Da) | Protonated Ion | Relative Abundance |
| C₁₁H₁₄ | 271.0208 | 272.0281 | 100% | |
| C₁₁H₁₄ | 273.0187 | 274.0260 | ~98% |
Critical Insight: Any mass spectrum that displays a single peak at m/z 272 without the accompanying M+2 peak at 274 indicates de-bromination (degradation) or incorrect synthesis.
Part 2: Comparative Analysis of Analytical Methods
This section compares the "performance" of three standard analytical workflows for confirming the MW of 2-Bromo-N-(4-propoxyphenyl)acetamide.
Method A: GC-MS (Gas Chromatography - Mass Spectrometry)
-
Mechanism: Electron Impact (EI) ionization with thermal vaporization.
-
Performance: Poor.
-
Why:
-bromoacetamides are thermally labile. The high temperatures of the GC injector port ( ) often cause thermal elimination of HBr, leading to a false molecular ion or complex degradation patterns (e.g., formation of lactams or polymerized byproducts). -
Verdict: Not recommended for primary MW confirmation.
Method B: Low-Resolution LC-MS (Single Quadrupole)
-
Mechanism: Electrospray Ionization (ESI) coupled with a quadrupole analyzer.
-
Performance: Acceptable for Routine Screening.
-
Pros: Rapidly identifies the 1:1 isotopic doublet. Soft ionization (ESI) prevents thermal degradation.
-
Cons: Low mass accuracy (
Da). Cannot distinguish the target compound from impurities with the same nominal mass (isobaric interferences). -
Verdict: Good for reaction monitoring, insufficient for final characterization.
Method C: HR-ESI-MS (Q-TOF or Orbitrap)
-
Mechanism: High-Resolution ESI with Time-of-Flight or Orbitrap detection.
-
Performance: Superior (Gold Standard).
-
Pros:
-
Sub-ppm Accuracy: Confirms elemental composition (e.g., distinguishing C₁₁H₁₄BrNO₂ from potential oxidative impurities).
-
Isotope Fidelity: Clearly resolves the
pattern without instrument saturation. -
Fragmentation Data: MS/MS capabilities allow for structural confirmation via characteristic loss of the propoxy group or bromoacetyl moiety.
-
-
Verdict: The required method for publication-quality data.
Part 3: Recommended Experimental Protocol (Self-Validating System)
This protocol utilizes LC-HRMS (Method C) designed to prevent "in-vial" degradation during analysis.
Step 1: Sample Preparation (Crucial)
-
Solvent Choice: Dissolve 1 mg of compound in Acetonitrile (ACN) .
-
Avoid Methanol: Methanol is nucleophilic and can slowly displace the bromine atom to form the methoxy-derivative over time, shifting the MW from 272 to ~223.
-
-
Concentration: Dilute to 1 µg/mL with 50:50 ACN:Water + 0.1% Formic Acid.
Step 2: Instrument Configuration
-
Ionization: ESI Positive Mode (
). The amide nitrogen and ether oxygen readily protonate. -
Source Temp: Keep
to minimize thermal stress. -
Scan Range: m/z 100 – 600.
Step 3: Data Validation Criteria
-
Base Peak Check: The dominant peaks must be 272.0281 and 274.0260.
-
Isotope Ratio Check: The intensity ratio of 272:274 must be between 0.95 and 1.05.
-
Fragment Check (MS/MS): Look for m/z ~150 (loss of bromoacetyl group) or m/z ~109 (propoxyaniline core).
Part 4: Visualizations
Figure 1: Analytical Decision Tree
A logic flow for selecting the correct method and troubleshooting mass spectral anomalies.
Caption: Decision tree highlighting the risks of GC-MS and the necessity of isotope pattern verification in LC-MS workflows.
Figure 2: Fragmentation & Isotopic Logic
Visualizing the specific mass shifts expected during analysis.
Caption: Expected fragmentation pathway in ESI+ mode. Note that Fragment B (m/z 150) loses the Bromine signature, becoming a singlet.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide (Analogous Structure). PubChem.[2] Available at: [Link]
-
Jeremić, L. A., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides.[3] Rapid Communications in Mass Spectrometry, 4(12), 498-9.[3] Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-N-(4-propoxyphenyl)acetamide
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-N-(4-propoxyphenyl)acetamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of all personnel involved in the research process. The following procedures are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene.
Hazard Assessment: Understanding the Risks
2-Bromo-N-(4-propoxyphenyl)acetamide and structurally similar compounds present several potential hazards that necessitate rigorous safety precautions. A thorough understanding of these risks is fundamental to the correct application of personal protective equipment (PPE).
-
Skin Irritation: Direct contact may cause skin irritation, characterized by redness, itching, or inflammation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation upon contact with the eyes.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][3][4]
-
Harmful if Swallowed: Oral ingestion of the compound is considered harmful.[1][4][5]
During thermal decomposition, the substance can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
The Hierarchy of Controls: Engineering a Safe Environment
Before relying on PPE, more effective safety controls must be implemented. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk at the source.
-
Engineering Controls: The most effective control is to handle 2-Bromo-N-(4-propoxyphenyl)acetamide within a certified chemical fume hood.[6] This isolates the material, captures dust and vapors, and protects the user and the laboratory environment. The fume hood should have adequate airflow and be used for all operations where dust or aerosols can be generated, such as weighing, transferring, and preparing solutions.
-
Administrative Controls: Adhere to standard laboratory safety practices. Do not eat, drink, or smoke in areas where the chemical is handled.[1][4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7] Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
Core PPE Protocols: Your Last Line of Defense
When engineering and administrative controls are in place, PPE provides the final barrier of protection. The selection of appropriate PPE is critical and task-dependent.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EU EN 166 or NIOSH standards.[7][8] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes.
-
Splash Hazard: When handling solutions or performing operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[9]
Skin Protection
Preventing dermal contact is crucial to avoid skin irritation.[2]
-
Gloves: Use chemical-impermeable gloves. Nitrile gloves are an excellent first choice for handling solids and preparing solutions.[9] Always inspect gloves for tears or punctures before use.[7][8] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of properly.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[9]
-
Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, such as cleaning up large spills, wear impervious clothing or a chemical-resistant apron over the lab coat.[7][8]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be required.
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not necessary.
-
Outside of a Fume Hood: If handling the powder outside of a fume hood is unavoidable (e.g., during a large spill), respiratory protection is required. A full-face respirator with appropriate cartridges for organic vapors and particulates (P100/FFP3) should be used.[7][8] All personnel required to wear respirators must be properly fit-tested and trained in their use according to OSHA standards.[9]
Operational and Disposal Plans
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Small Spill Cleanup (<5g) | Safety Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Large Spill Cleanup (>5g) | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron | Full-face respirator required |
Experimental Protocol: Weighing and Handling
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Work Area: Perform all work within a chemical fume hood.
-
Transfer: Use a spatula to carefully transfer the solid 2-Bromo-N-(4-propoxyphenyl)acetamide from its storage container to a tared weigh boat or beaker.
-
Minimize Dust: Handle the material gently to avoid generating airborne dust.[1]
-
Cleaning: After weighing, carefully clean the spatula and any residual powder from the work surface using a damp cloth.
-
Disposal: Dispose of the weigh boat and any contaminated wipes in a designated, sealed waste container.[1]
-
Post-Handling: Remove gloves and wash hands thoroughly.
Emergency Protocol: Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including safety goggles, a face shield, double nitrile gloves, and a lab coat or chemical-resistant apron. A respirator may be necessary.[7]
-
Contain: Prevent the spill from spreading or entering drains.[7]
-
Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][11] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste through a licensed disposal company.[10]
Protocol: Doffing and Disposal of Contaminated PPE
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove the lab coat, turning it inside out as it is removed to contain any contaminants.
-
Disposal: Dispose of all single-use PPE in a designated hazardous waste container.[10]
-
Hygiene: Wash hands thoroughly with soap and water.
First Aid: Immediate Response to Exposure
In case of any exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][12][13]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][12]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram
References
-
Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide. Retrieved from [Link]
-
Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | C14H10Br2N2O2 | CID 74329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pppmag.com [pppmag.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
